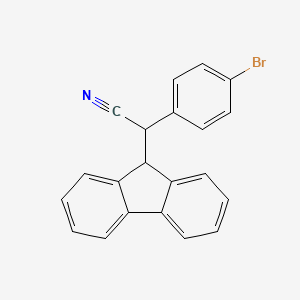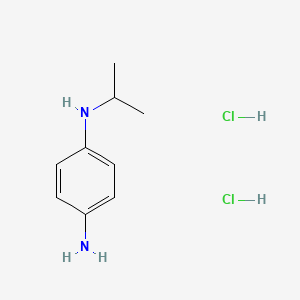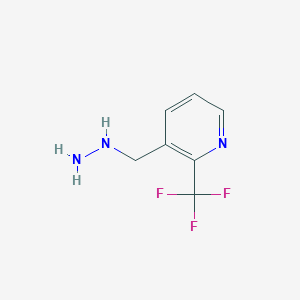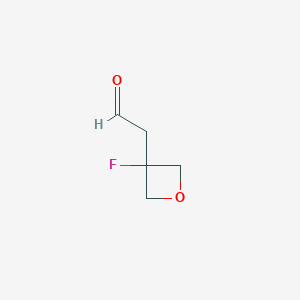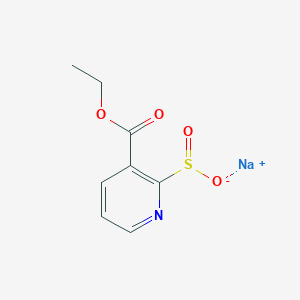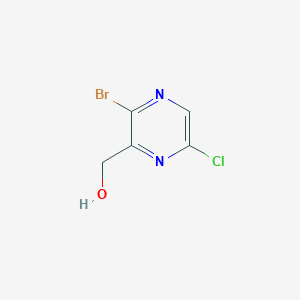
(3-Bromo-6-chloro-2-pyrazinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-6-chloropyrazin-2-yl)methanol is an organic compound that belongs to the pyrazine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrazine ring, along with a hydroxymethyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-chloropyrazin-2-yl)methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic molecules. The process begins with the coupling of (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine, resulting in an intermediate compound. This intermediate is then subjected to protection of the amine group using di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production of (3-Bromo-6-chloropyrazin-2-yl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-6-chloropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazine ring.
Scientific Research Applications
(3-Bromo-6-chloropyrazin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-6-chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interact with protein tyrosine phosphatases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar in structure but with a pyridine ring instead of a pyrazine ring.
(3-Bromo-6-chloropyridin-2-yl)methanol: Similar structure but with a pyridine ring.
Uniqueness
(3-Bromo-6-chloropyrazin-2-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, which can influence its reactivity and biological activity. The hydroxymethyl group also provides a site for further chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H4BrClN2O |
|---|---|
Molecular Weight |
223.45 g/mol |
IUPAC Name |
(3-bromo-6-chloropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H4BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1,10H,2H2 |
InChI Key |
NEUYKKZTLRCLCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
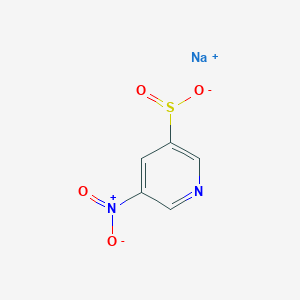

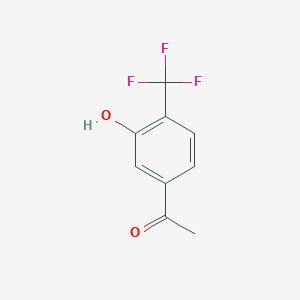
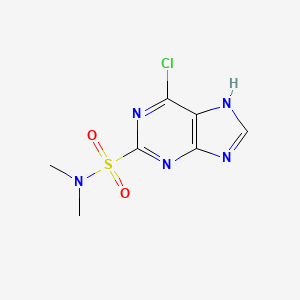
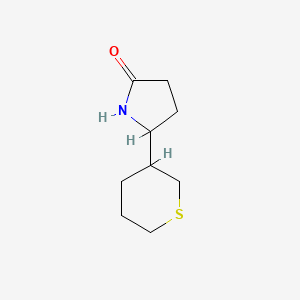
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
